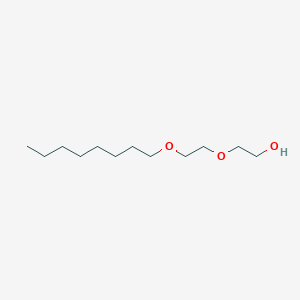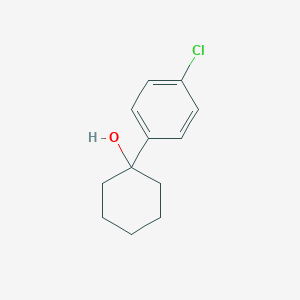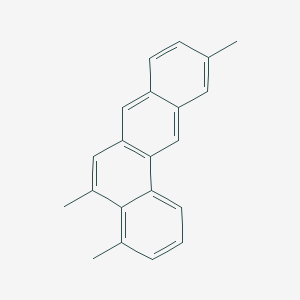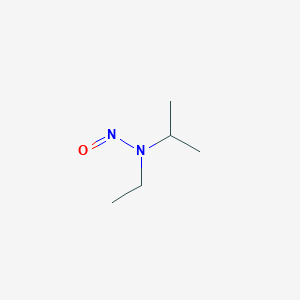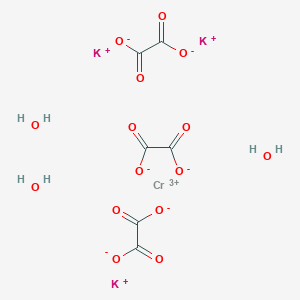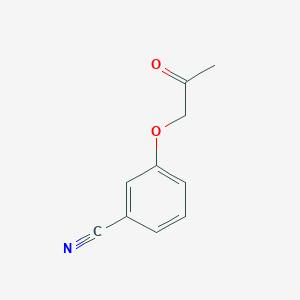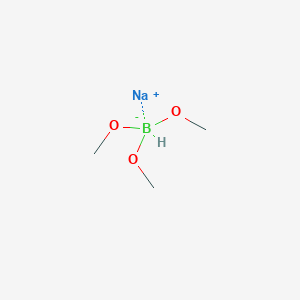
Sodium trimethoxyborohydride
説明
作用機序
Sodium Trimethoxyborohydride, also known as Borate (1-), hydrotrimethoxy-, sodium, is a chemical compound with the formula C3H10BO3.Na . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is known that borate compounds, such as boric acid and its salts, exhibit some antibacterial activity against infections such as bacterial vaginosis and candidiasis .
Mode of Action
Boric acid, a related compound, is known to inhibit biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors
Biochemical Pathways
Borate compounds are known to be used as excipients in some human medicinal products
Pharmacokinetics
It is known that borate compounds are used in industrial processing and manufacturing, as well as in pharmaceutical products
Result of Action
It is known that borate compounds exhibit some antibacterial activity
Action Environment
It is known that borate compounds are used in various environments, from industrial processing and manufacturing to pharmaceutical products
生化学分析
Biochemical Properties
Boron-containing compounds (BCC), which include “Borate (1-), hydrotrimethoxy-, sodium”, have been shown to have effects on the metabolism of living organisms . These effects are based on the ability of a BCC to interact with a specific enzyme in a metabolic pathway .
Cellular Effects
The cellular effects of “Borate (1-), hydrotrimethoxy-, sodium” are not well-documented. Boron, which is a component of this compound, has been shown to have various effects on cells. For example, boron is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boron’s distinctive chemical properties allow it to form complexes with organic molecules containing hydroxyl groups, and therefore to interact with various metabolites and enzymes to influence cellular activity .
Temporal Effects in Laboratory Settings
Borate compounds have been shown to have significant effects on the hydrolysis mechanism and energetics in a borate network .
Dosage Effects in Animal Models
Ingestion of boron at dose levels of greater than 13 mg/kg body weight/day in short and long term studies in a number of animal species has been shown to result in a range of adverse effects .
Metabolic Pathways
Boron is known to play a role in the metabolism of calcium, which is crucial for bone metabolism .
Transport and Distribution
Borate is known to be readily absorbed from the human gut and is evenly distributed throughout the tissues and organs .
Subcellular Localization
The borate exporter BOR1 is known to be polarly localized in the plasma membrane toward the stele side for directional transport of boron .
準備方法
Synthetic Routes and Reaction Conditions
Sodium hydrotrimethoxyborate can be synthesized through the reaction of sodium borohydride with methanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
NaBH4+3CH3OH→NaB(OCH3)3H+3H2
Industrial Production Methods
Industrial production of sodium hydrotrimethoxyborate involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain high-purity sodium hydrotrimethoxyborate .
化学反応の分析
Types of Reactions
Sodium hydrotrimethoxyborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form borate esters.
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: It is used in the presence of catalysts such as palladium or nickel.
Substitution: Reagents like halides or acids can facilitate substitution reactions.
Major Products
Oxidation: Borate esters and boric acid.
Reduction: Reduced organic compounds.
Substitution: Various substituted borate compounds.
科学的研究の応用
Sodium hydrotrimethoxyborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in reduction reactions.
Biology: Investigated for its potential use in biological systems due to its boron content.
Medicine: Explored for its potential therapeutic applications, including antifungal and antibacterial properties.
Industry: Utilized in the production of borate glasses and other boron-containing materials
類似化合物との比較
Similar Compounds
Sodium borohydride (NaBH4): A widely used reducing agent with similar properties but different reactivity.
Sodium trimethoxyborohydride (NaB(OCH3)3H): Similar in structure but with different applications and reactivity.
Sodium triacetoxyborohydride (NaB(OAc)3H): Another reducing agent with distinct reactivity patterns.
Uniqueness
Sodium hydrotrimethoxyborate is unique due to its specific reactivity and ability to form stable borate esters. Its methoxy groups provide distinct chemical properties that differentiate it from other boron-containing compounds .
特性
IUPAC Name |
sodium;trimethoxyboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10BO3.Na/c1-5-4(6-2)7-3;/h4H,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDOFGWTIAZCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH-](OC)(OC)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10BNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16940-17-3 | |
| Record name | Sodium trimethoxyborohydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16940-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium hydrotrimethoxyborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016940173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrotrimethoxyborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


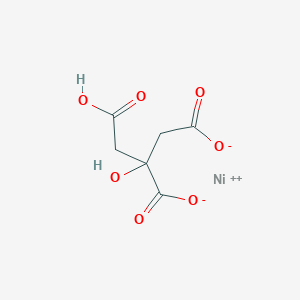
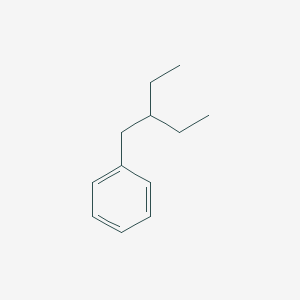
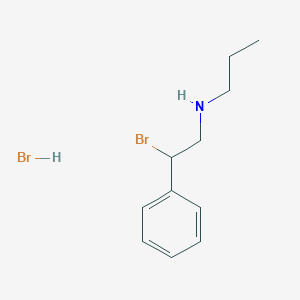
![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)

